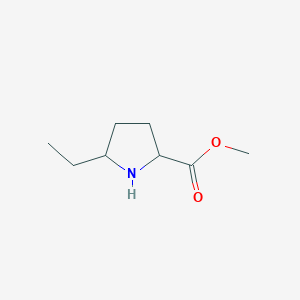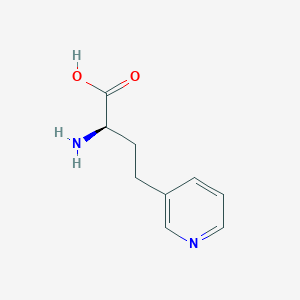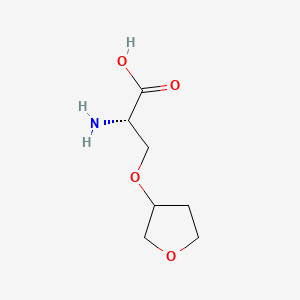
O-(Tetrahydrofuran-3-yl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Tetrahydrofuran-3-yl)-L-serine: is a compound that combines the structural features of tetrahydrofuran and L-serine Tetrahydrofuran is a cyclic ether, while L-serine is an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization and Hydrolysis: One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran, which can then be coupled with L-serine.
Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidized Derivatives: Products include hydroxylated and ketone derivatives.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products vary widely based on the substituents introduced.
Scientific Research Applications
Chemistry: : O-(Tetrahydrofuran-3-yl)-L-serine is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its unique structure .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Tetrahydrofuran-3-ylmethanol: Similar in structure but lacks the serine moiety.
Tetrahydrofuran-3-ylcarbamate: Contains a carbamate group instead of the serine moiety.
Tetrahydrofuran-3-ylamine: Contains an amine group instead of the serine moiety.
Uniqueness: O-(Tetrahydrofuran-3-yl)-L-serine is unique due to the presence of both the tetrahydrofuran ring and the L-serine moiety, which provides a combination of rigidity and functional versatility. This dual functionality makes it particularly valuable in various applications, from pharmaceuticals to biochemical research.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
INQLDDDNKPKYBS-GDVGLLTNSA-N |
Isomeric SMILES |
C1COCC1OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCC1OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
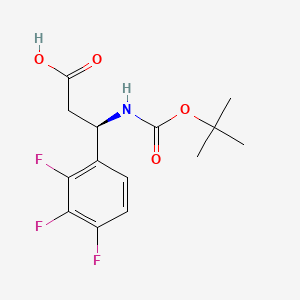
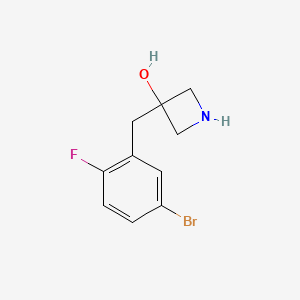
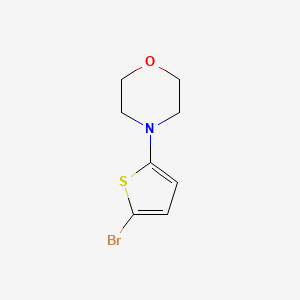
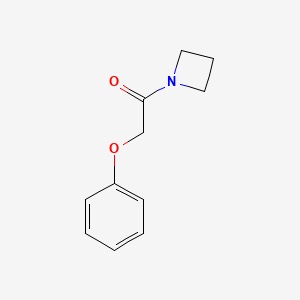
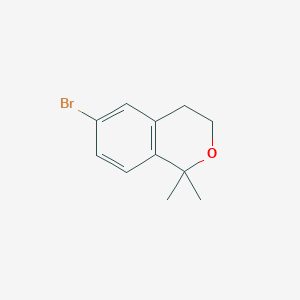
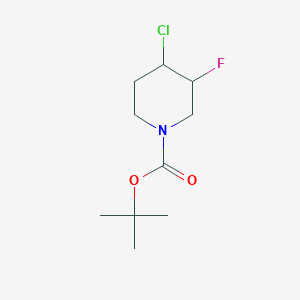
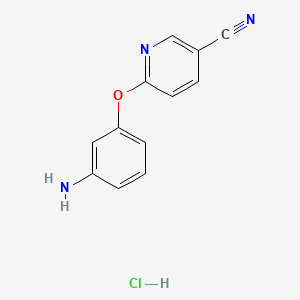
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
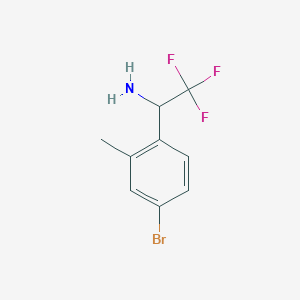
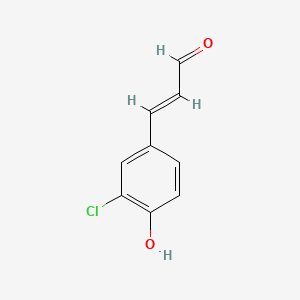
![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)
